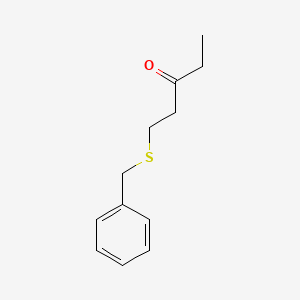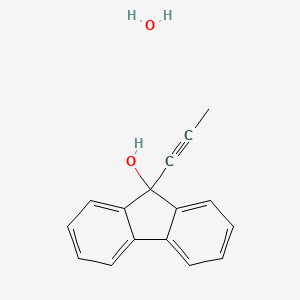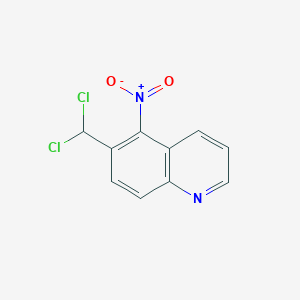![molecular formula C7H13NO3 B14298226 Ethyl {[(propan-2-ylidene)amino]oxy}acetate CAS No. 118019-94-6](/img/structure/B14298226.png)
Ethyl {[(propan-2-ylidene)amino]oxy}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl {[(propan-2-ylidene)amino]oxy}acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to an oxime moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[(propan-2-ylidene)amino]oxy}acetate typically involves the reaction of ethyl bromoacetate with isopropylidenehydroxylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like ethanol or methanol and a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. This method allows for better control over reaction conditions and higher yields. The use of automated reactors and inline monitoring systems ensures consistent product quality and reduces the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl {[(propan-2-ylidene)amino]oxy}acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or sodium ethoxide are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of oxime derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl {[(propan-2-ylidene)amino]oxy}acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Ethyl {[(propan-2-ylidene)amino]oxy}acetate involves its interaction with specific molecular targets. The oxime group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Ethyl {[(propan-2-ylidene)amino]oxy}acetate can be compared with other similar compounds such as:
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and fragrances.
Isopropyl butyrate: An ester with similar structural features, used in the production of perfumes and as a solvent.
The uniqueness of this compound lies in its oxime moiety, which imparts distinct chemical reactivity and potential biological activity compared to other esters.
Propriétés
IUPAC Name |
ethyl 2-(propan-2-ylideneamino)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-4-10-7(9)5-11-8-6(2)3/h4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOUUAMUEAPUNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CON=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80766879 |
Source


|
| Record name | Ethyl {[(propan-2-ylidene)amino]oxy}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80766879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118019-94-6 |
Source


|
| Record name | Ethyl {[(propan-2-ylidene)amino]oxy}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80766879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
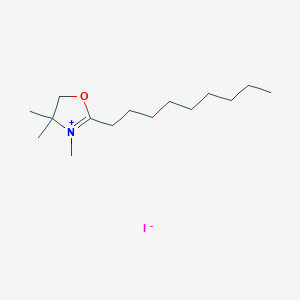
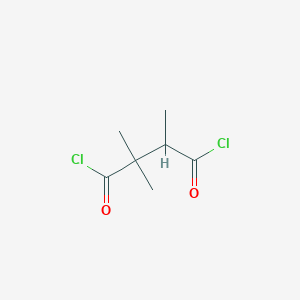

![(But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane]](/img/structure/B14298169.png)
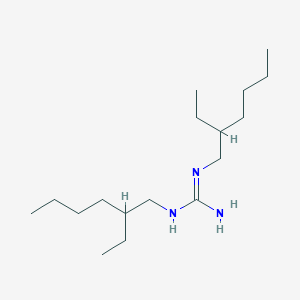

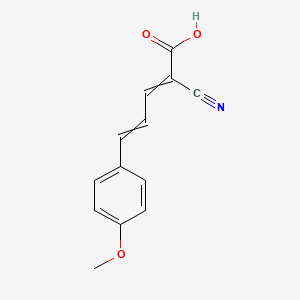
diphenylsilane](/img/structure/B14298185.png)
![Propan-2-yl [(3,5,6-trichloropyridin-2-yl)oxy]acetate](/img/structure/B14298200.png)
![4-{[3-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1H-pyrazol-5-yl]imino}cyclohexa-2,5-dien-1-one](/img/structure/B14298203.png)
